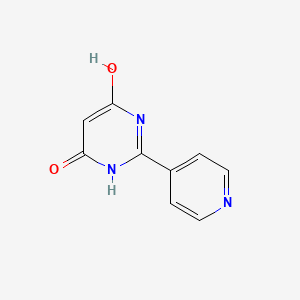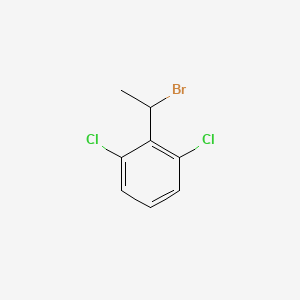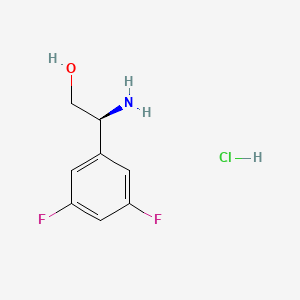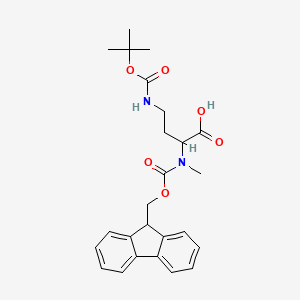
Fmoc-N-Me-Dab(Boc)-OH
Vue d'ensemble
Description
Fmoc-N-Me-Dab(Boc)-OH is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of Fmoc-protected amino acid, which is commonly used in peptide synthesis. Fmoc-N-Me-Dab(Boc)-OH has unique properties that make it an ideal candidate for use in scientific research.
Mécanisme D'action
The mechanism of action of Fmoc-N-Me-Dab(Boc)-OH is not well understood. However, it is believed to work by interacting with specific receptors or enzymes in the body. This interaction can lead to changes in biochemical and physiological processes, which can have therapeutic effects.
Effets Biochimiques Et Physiologiques
Fmoc-N-Me-Dab(Boc)-OH has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, which can lead to changes in cellular processes. Additionally, this compound has been shown to have anti-inflammatory and anticancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Fmoc-N-Me-Dab(Boc)-OH is its high yield and purity in peptide synthesis. Additionally, this compound has been shown to have low toxicity, making it a safe choice for use in scientific research. However, one limitation of Fmoc-N-Me-Dab(Boc)-OH is its cost. This compound can be expensive to produce, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of Fmoc-N-Me-Dab(Boc)-OH in scientific research. One potential area of research is the development of novel compounds for drug discovery. Additionally, this compound could be used to study protein-protein interactions and the mechanisms of action of various enzymes. Finally, further research is needed to fully understand the biochemical and physiological effects of Fmoc-N-Me-Dab(Boc)-OH.
Applications De Recherche Scientifique
Fmoc-N-Me-Dab(Boc)-OH has been used in various scientific research applications, including peptide synthesis, drug discovery, and the study of protein-protein interactions. This compound has been shown to be effective in the synthesis of peptides with high yields and purity. In drug discovery, Fmoc-N-Me-Dab(Boc)-OH has been used to develop novel compounds with potential therapeutic properties.
Propriétés
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6/c1-25(2,3)33-23(30)26-14-13-21(22(28)29)27(4)24(31)32-15-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20-21H,13-15H2,1-4H3,(H,26,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVWNUSHPLVJFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



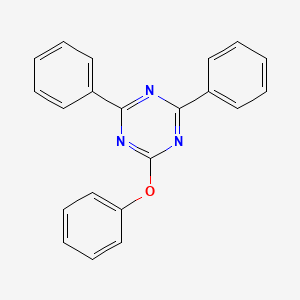
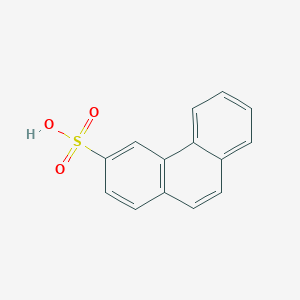
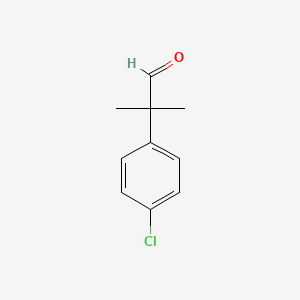
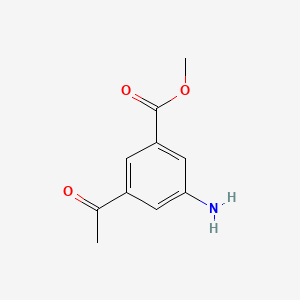
![[1-(2-Pyridinyl)cyclohexyl]methanamine](/img/structure/B3250579.png)
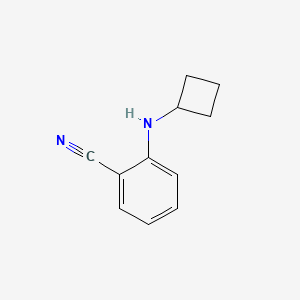
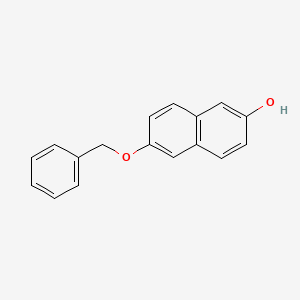
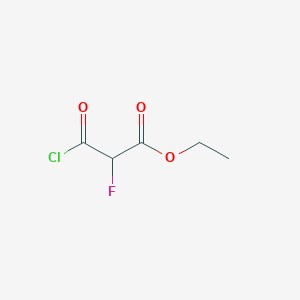
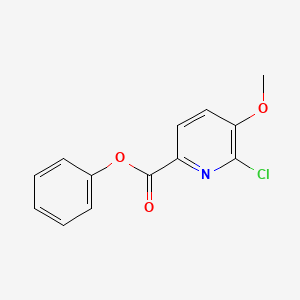
![(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid](/img/structure/B3250616.png)
